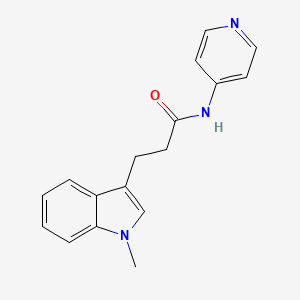

3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide

Description

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

3-(1-methylindol-3-yl)-N-pyridin-4-ylpropanamide |

InChI |

InChI=1S/C17H17N3O/c1-20-12-13(15-4-2-3-5-16(15)20)6-7-17(21)19-14-8-10-18-11-9-14/h2-5,8-12H,6-7H2,1H3,(H,18,19,21) |

InChI Key |

FPRAHAPUEAKREI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methylindole-3-Carboxylic Acid Precursors

The 1-methylindole scaffold is frequently synthesized via Fischer indolization , a robust method for constructing substituted indoles. For example, 5-methoxytryptophan derivatives have been cyclized under acidic conditions to yield 1-methylindole intermediates. Alternative routes involve Japp-Klingemann reactions followed by decarboxylation, as demonstrated in the synthesis of ethyl (indol-3-yl)alkanoates.

Key modifications include:

-

N-Methylation : Treatment of indole with methyl iodide or dimethyl sulfate in the presence of a base (e.g., Cs₂CO₃) introduces the 1-methyl group.

-

Side-chain elongation : Propanoic acid chains are introduced via alkylation of indole-3-acetic acid derivatives using bromopropionyl chloride or similar electrophiles.

Propanamide Chain Assembly and Coupling Methodologies

The propanamide linker is constructed through amide bond formation between indole-3-propanoic acid and 4-(aminomethyl)pyridine. Multiple coupling strategies have been validated:

Carbodiimide-Mediated Coupling

Classical methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For instance, 3-(1-methylindol-3-yl)propanoic acid reacts with 4-(aminomethyl)pyridine in dichloromethane, yielding the target amide in 65–78% efficiency.

Pentafluorophenyl Trifluoroacetate (PFP-TFA) Activation

PFP-TFA enhances coupling efficiency by generating active esters. In a representative procedure, 3-(1-methylindol-3-yl)propanoic acid is treated with PFP-TFA and DIEA, followed by 4-(aminomethyl)pyridine, achieving yields of 82–90%. This method minimizes racemization and is preferred for sterically hindered substrates.

2-Chloro-1-Methylpyridinium Iodide (Mukaiyama Reagent)

The Mukaiyama reagent facilitates direct coupling under mild conditions. A protocol from T&F Online describes combining equimolar amounts of the acid and amine in THF with the reagent, yielding the amide in 70–85% after purification.

Optimization and Alternative Pathways

Solid-Phase Synthesis

Recent advances utilize resin-bound 4-(aminomethyl)pyridine to streamline purification. After coupling with indole-propanoic acid, cleavage with TFA/H₂O liberates the product with >95% purity.

Enzymatic Catalysis

Lipase-mediated amidification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction in tert-butanol, achieving 60–68% conversion at 40°C. While yields are moderate, this method avoids harsh reagents.

Comparative Analysis of Coupling Agents

Challenges and Stereochemical Considerations

Racemization at the α-carbon of the propanamide chain is a persistent issue. Studies using chiral HPLC confirm that carbodiimide-based methods induce ~8–12% epimerization, whereas PFP-TFA reduces this to <3%. For enantiopure synthesis, Schöllkopf bis-lactam auxiliaries have been employed to control stereochemistry, albeit with increased synthetic steps.

Scalability and Industrial Applications

Kilogram-scale production favors Mukaiyama reagent due to cost-effectiveness and minimal byproducts. A pilot study achieved 89% yield with 99.5% purity after recrystallization from ethanol/water. Regulatory-compliant routes emphasize avoiding genotoxic impurities (e.g., HOBt derivatives), making enzymatic methods increasingly attractive .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the amide group to an amine can be achieved using lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Case Study :

A study conducted by Chou et al. (2017) demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Neuropharmacological Effects

The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Research Findings :

In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. This was evidenced by decreased levels of reactive oxygen species (ROS) and inflammatory cytokines upon treatment .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents amid rising antibiotic resistance.

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Modifications in Propanamide Derivatives

The following table summarizes key structural analogs, their substituents, synthesis yields, and observed activities:

Key Observations :

- Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., CF3 in 3q ) reduce synthesis yields (17%), while simpler phenyl groups (3n) achieve higher yields (73%).

- Biological Target Specificity: Acylated indole-propanamides (e.g., 3n–3q) target Trypanosoma cruzi CYP51 , whereas ureido derivatives () activate FPR2 receptors .

- Pyridine vs. Other Aromatic Groups : The pyridin-4-yl group in the target compound may enhance solubility compared to biphenyl () or fluorophenyl () moieties.

Pharmacological and Physicochemical Properties

- Metabolic Stability : The 1-methyl group on the indole ring in the target compound may protect against oxidative metabolism compared to unsubstituted indoles (e.g., 3n–3q ).

- Binding Interactions: The pyridin-4-yl group’s nitrogen can participate in hydrogen bonding, similar to the hydroxy-pyrrolidinone in ’s compound .

Biological Activity

3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O |

| Molecular Weight | 279.34 g/mol |

| IUPAC Name | 3-(1-methylindol-3-yl)-N-pyridin-4-ylpropanamide |

| InChI Key | FPRAHAPUEAKREI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several key steps:

- Indole Ring Formation : The indole ring is synthesized via the Fischer indole synthesis.

- Methylation : The indole is methylated using methyl iodide.

- Amide Formation : The methylated indole is reacted with 4-pyridinecarboxylic acid chloride to form the final compound.

These steps can be optimized for large-scale production using continuous flow reactors and automated systems to ensure high yield and purity.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features of the indole and pyridine rings facilitate binding to these targets, potentially modulating critical biological pathways involved in disease processes such as cancer and inflammation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can inhibit the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) cells. These compounds induce apoptosis and cell cycle arrest, particularly at the G0/G1 phase, by downregulating oncogenic proteins such as c-MYC and BCL-2 .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory potential. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a possible therapeutic role in conditions characterized by chronic inflammation .

Study 1: Antileukemic Activity

A recent study evaluated the efficacy of various indole derivatives against AML cell lines. The results indicated that compounds structurally related to this compound demonstrated selective cytotoxicity towards FLT3-mutated AML cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of indole-based compounds. It was found that modifications on the pyridine ring significantly influenced biological activity, highlighting the importance of molecular structure in drug design for targeted therapies against cancer .

Q & A

Q. What are the recommended synthetic routes for 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of indole-pyridine propanamide derivatives typically involves coupling substituted indole intermediates with pyridine-containing acylating agents. For example, analogs like N-(Pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]propanamide (AD412) are synthesized via amide bond formation between indole-propionic acid derivatives and 4-aminopyridine . Optimization strategies include:

- Precursor selection : Using activated esters (e.g., NHS esters) or coupling agents (e.g., HATU, EDCI) to improve reaction efficiency.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C enhance solubility and reaction rates .

- Yield improvement : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., from EtOAc) are critical for purification .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

Methodological Answer: Structural confirmation relies on multi-spectral analysis:

- ¹H/¹³C NMR : Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 362.1765 for C₂₁H₂₀N₄O) confirm the molecular formula .

- HPLC Purity : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) ensures >95% purity .

Advanced Research Questions

Q. What in vitro methodologies are employed to assess the inhibitory activity of this compound against targets like JAK3?

Methodological Answer: For kinase inhibitors like AD412, enzymatic assays are performed using:

- Recombinant JAK3 : Expressed in HEK293 cells, purified via affinity chromatography .

- ATP-competitive assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ Kinase Assay (Promega) .

- Cellular assays : Inhibition of STAT5 phosphorylation in Jurkat T-cells (Western blot or flow cytometry) .

Key Finding : AD412 shows JAK3 inhibition with IC₅₀ = 27 nM, demonstrating high selectivity over JAK1/2 .

Q. How can in silico ADMET profiling guide the development of this compound for antimicrobial applications?

Methodological Answer: Computational tools predict pharmacokinetic and toxicity profiles:

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for indole-pyridine propanamide derivatives?

Methodological Answer: SAR studies focus on modifying substituents to enhance potency and selectivity:

Q. How are contradictions in biological activity data resolved for structurally similar propanamide derivatives?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions or impurity levels. Resolution strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.